N-Desbutyl-N-(2-ethylhexyl) Bumetanide

Description

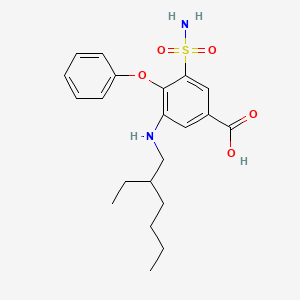

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethylhexylamino)-4-phenoxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S/c1-3-5-9-15(4-2)14-23-18-12-16(21(24)25)13-19(29(22,26)27)20(18)28-17-10-7-6-8-11-17/h6-8,10-13,15,23H,3-5,9,14H2,1-2H3,(H,24,25)(H2,22,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNHIMFOFVKGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747523 | |

| Record name | 3-[(2-Ethylhexyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153012-65-8 | |

| Record name | 3-(Aminosulfonyl)-5-[(2-ethylhexyl)amino]-4-phenoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153012-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Ethylhexyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-Desbutyl-N-(2-ethylhexyl) Bumetanide" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of N-Desbutyl-N-(2-ethylhexyl) Bumetanide

This guide provides a detailed technical overview for the synthesis and characterization of N-Desbutyl-N-(2-ethylhexyl) Bumetanide, an analog of the potent loop diuretic, bumetanide.[1] Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a robust synthetic strategy, comprehensive characterization protocols, and the scientific rationale behind these methodologies. While direct literature on the synthesis of this specific analog is sparse, the proposed pathway is grounded in well-established chemical principles and analogous reactions reported for bumetanide and other N-substituted compounds.[2][3][4]

Introduction: The Significance of Bumetanide Analogs

Bumetanide, chemically 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a high-potency loop diuretic used to treat edema associated with congestive heart failure, and liver and kidney disease.[5][6] Its mechanism of action involves the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle.[5] The study of bumetanide's metabolites and synthetic analogs is crucial for several reasons:

-

Understanding Metabolism: The metabolism of bumetanide primarily involves the oxidation of its N-butyl side chain.[7][8][9] Synthesizing potential metabolites and related structures provides essential reference standards for pharmacokinetic and drug metabolism studies.

-

Structure-Activity Relationship (SAR) Studies: The N-alkyl substituent plays a critical role in the molecule's interaction with its target transporter. Synthesizing analogs with varied N-alkyl chains, such as the N-(2-ethylhexyl) group, allows for a systematic exploration of SAR, potentially leading to the discovery of compounds with modified potency, selectivity, or duration of action.[10]

-

Development of New Chemical Entities: Analogs can serve as lead compounds for the development of new therapeutics with improved pharmacological profiles.

N-Desbutyl-N-(2-ethylhexyl) Bumetanide (CAS No. 153012-65-8) is one such analog.[1][11] This guide presents a plausible and efficient pathway for its de novo synthesis and rigorous characterization.

Proposed Synthetic Pathway

The most logical approach to synthesizing N-Desbutyl-N-(2-ethylhexyl) Bumetanide involves a two-stage process: first, the preparation of the core amine intermediate, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (N-desbutyl bumetanide), followed by its selective N-alkylation.

Stage 1: Synthesis of the Core Intermediate (3-amino-4-phenoxy-5-sulfamoylbenzoic acid)

This intermediate is a common precursor in many patented bumetanide syntheses.[2][12] A representative route begins with p-chlorobenzoic acid and proceeds through several key steps including chlorosulfonation, nitration, aminolysis to form the sulfonamide, phenoxylation to introduce the phenoxy group, and finally, reduction of the nitro group to yield the primary amine.[13] For the purpose of this guide, we will consider this key intermediate as the starting material.

Stage 2: Reductive Amination for N-Alkylation

The most efficient and widely used method for N-alkylation of primary amines is reductive amination. This "one-pot" method involves the reaction of the amine with an aldehyde (in this case, 2-ethylhexanal) to form an intermediate imine, which is then immediately reduced in situ to the corresponding secondary amine.[2][3] This approach avoids the isolation of the unstable imine and often proceeds with high yield.

Caption: Proposed synthesis of the target compound via reductive amination.

Experimental Protocol: Reductive Amination

Objective: To synthesize N-Desbutyl-N-(2-ethylhexyl) Bumetanide from 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.

Materials:

-

3-amino-4-phenoxy-5-sulfamoylbenzoic acid (1.0 eq)

-

2-Ethylhexanal (1.1-1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount, optional)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous DCM or DCE to the flask to create a suspension (approx. 0.1-0.2 M concentration).

-

Aldehyde Addition: Add 2-ethylhexanal (1.1-1.2 eq) to the suspension. If the starting amine has low solubility, a small amount of acetic acid can be added to catalyze imine formation.

-

Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) to the mixture in portions over 10-15 minutes. Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation, minimizing over-reduction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

-

Workup:

-

Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer two more times with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, possibly with 1% acetic acid to improve peak shape.

-

Causality and Trustworthiness: This protocol is designed for high fidelity. The use of a slight excess of the aldehyde drives the equilibrium towards imine formation. Sodium triacetoxyborohydride is chosen for its mildness and tolerance of the acidic carboxylic acid group, making it a self-validating choice for this specific substrate. Monitoring by LC-MS provides real-time confirmation of product formation and consumption of starting material, ensuring the reaction is driven to completion.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized N-Desbutyl-N-(2-ethylhexyl) Bumetanide. The following workflow outlines the key analytical techniques.

Caption: A standard workflow for the analytical characterization of the final compound.

Expected Characterization Data

The following table summarizes the expected data from the analytical characterization of N-Desbutyl-N-(2-ethylhexyl) Bumetanide.

| Technique | Parameter | Expected Result / Observation |

| HPLC/UPLC | Purity | >95% (typical target for research compounds) |

| Retention Time | A single major peak at a characteristic retention time under defined conditions. | |

| Mass Spec. | Molecular Formula | C₂₁H₂₈N₂O₅S |

| (ESI+) | Molecular Weight | 420.52 g/mol |

| [M+H]⁺ | Expected m/z ≈ 421.18 | |

| Accurate Mass | Expected m/z ≈ 420.1719 (provides high confidence in elemental composition)[11] | |

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: Signals between 7.0-8.5 ppm. Phenoxy Protons: Signals between 6.9-7.5 ppm. NH Protons (Amine & Sulfonamide): Broad signals, position variable. COOH Proton: Very broad signal >10 ppm. 2-Ethylhexyl Protons: Aliphatic signals between 0.8-3.5 ppm, including characteristic triplet/quartet/multiplet patterns. |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon (COOH): Signal around 165-175 ppm. Aromatic Carbons: Signals between 115-160 ppm. Aliphatic Carbons (2-Ethylhexyl): Signals in the upfield region, 10-50 ppm. |

| IR Spec. | Wavenumber (cm⁻¹) | O-H stretch (COOH): Very broad band, ~2500-3300 cm⁻¹. N-H stretch (Amine/Sulfonamide): Bands around 3200-3400 cm⁻¹. C=O stretch (COOH): Strong band around 1680-1710 cm⁻¹. S=O stretch (Sulfonamide): Two strong bands around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹. |

Field Insights and Troubleshooting

-

Controlling Dialkylation: A potential side reaction in reductive amination is the formation of a tertiary amine through dialkylation. While less common with bulky alkyl groups like 2-ethylhexyl, it can be minimized by avoiding a large excess of the aldehyde and reducing agent, and by adding the reducing agent after the initial imine formation has occurred.[3]

-

Purification Challenges: The presence of both a carboxylic acid and a basic amine makes the compound somewhat polar and amphoteric. During chromatographic purification, adding a small amount of a modifier like acetic acid to the mobile phase can protonate the amine, leading to sharper peaks and better separation.

-

Solubility: The final compound is expected to be soluble in solvents like DMSO, chloroform, and dichloromethane, which is consistent with information from commercial suppliers.[1] This is important for preparing samples for biological assays and analytical characterization.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of N-Desbutyl-N-(2-ethylhexyl) Bumetanide. By leveraging a well-established reductive amination strategy on a key bumetanide precursor, researchers can reliably produce this valuable analog. The detailed characterization workflow ensures the unambiguous confirmation of the compound's structure and purity, providing a high degree of confidence for its use in metabolic studies, structure-activity relationship exploration, and other advanced research applications in the field of diuretic drug discovery.

References

-

Schwartz, M. A. (1981). Metabolism of bumetanide. Journal of Clinical Pharmacology, 21(11-12 Pt 2), 555–565. [Link][7][8]

-

CN106748906B - A kind of synthetic method of bumetanide. Google Patents. [12]

-

CN106748906A - A kind of synthetic method of bumetanide. Google Patents. [14]

-

Halladay, S. C., Sipes, I. G., & Carter, D. E. (1977). Diuretic effect and metabolism of bumetanide in man. Clinical Pharmacology and Therapeutics, 22(2), 179–187. [Link][9][15]

-

CN115677544A - Preparation method of bumetanide. Google Patents. [13]

-

Pharmacy Freak. (n.d.). Mechanism of Action of Bumetanide. [Link][5]

-

Howlett, M. R., Skellern, G. G., Auld, W. H., & Murdoch, W. R. (1990). Metabolism of the diuretic bumetanide in healthy subjects and in patients with renal impairment. European Journal of Clinical Pharmacology, 38(6), 583–586. [Link][16]

-

CN101591276B - Method for preparing bumetanide. Google Patents. [2]

-

Coompo Research Chemicals. (n.d.). N-Desbutyl-N-(2-ethylhexyl) Bumetanide. [Link][1]

-

Manidhar, M., et al. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry, 1(3), 560-564. [Link][3]

-

Feit, P. W. (1981). Bumetanide--the way to its chemical structure. Journal of Clinical Pharmacology, 21(11-12 Pt 2), 531–536. [Link][10]

-

U.S. Food and Drug Administration. (n.d.). BUMEX Brand of bumetanide TABLETS. [Link][6]

-

Kepplinger, B., et al. (2012). Synthesis and biological evaluation of N-substituted noscapine analogues. Archiv der Pharmazie, 345(12), 942-954. [Link][4]

Sources

- 1. N-Desbutyl-N-(2-ethylhexyl) Bumetanide | 153012-65-8 - Coompo [coompo.com]

- 2. CN101591276B - Method for preparing bumetanide - Google Patents [patents.google.com]

- 3. ijrpc.com [ijrpc.com]

- 4. Synthesis and biological evaluation of N-substituted noscapine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Metabolism of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of bumetanide (Journal Article) | OSTI.GOV [osti.gov]

- 9. Diuretic effect and metabolism of bumetanide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bumetanide--the way to its chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Desbutyl-N-(2-ethylhexyl) Bumetanide (~90% Purity) [lgcstandards.com]

- 12. CN106748906B - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]

- 13. CN115677544A - Preparation method of bumetanide - Google Patents [patents.google.com]

- 14. CN106748906A - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]

- 15. Metabolism of Bumetanide | Semantic Scholar [semanticscholar.org]

- 16. Metabolism of the diuretic bumetanide in healthy subjects and patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-Desbutyl-N-(2-ethylhexyl) Bumetanide" chemical properties and structure

Prepared by: Gemini, Senior Application Scientist

Introduction

N-Desbutyl-N-(2-ethylhexyl) Bumetanide is a significant analogue and a specified impurity of the potent loop diuretic, Bumetanide.[1][2][3] As Bumetanide is widely used in the treatment of edema associated with congestive heart failure, and hepatic and renal disease, the characterization and control of its impurities are of paramount importance for ensuring pharmaceutical quality and patient safety.[2][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies pertinent to N-Desbutyl-N-(2-ethylhexyl) Bumetanide, intended for researchers, scientists, and drug development professionals. This molecule is also recognized in the European Pharmacopoeia as Bumetanide EP Impurity D.[5][6][7]

Chemical Identity and Structure

The fundamental identity of N-Desbutyl-N-(2-ethylhexyl) Bumetanide is established by its chemical name and structural formula.

IUPAC Name: 3-((2-ethylhexyl)amino)-4-phenoxy-5-sulfamoylbenzoic acid[5]

Synonyms: N-Desbutyl-N-(2-ethylhexyl) Bumetanide, Bumetanide EP Impurity D, 3-(Aminosulfonyl)-5-[(2-ethylhexyl)amino]-4-phenoxybenzoic Acid, PF 2825[1]

Chemical Structure:

The molecular structure of N-Desbutyl-N-(2-ethylhexyl) Bumetanide is characterized by a central benzoic acid ring substituted with a phenoxy group, a sulfamoyl group, and a 2-ethylhexylamino group. The replacement of the n-butyl group of Bumetanide with a 2-ethylhexyl group defines this particular analogue.

Caption: Chemical structure of N-Desbutyl-N-(2-ethylhexyl) Bumetanide.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N-Desbutyl-N-(2-ethylhexyl) Bumetanide is essential for its isolation, characterization, and for developing appropriate analytical methods.

| Property | Value | Source |

| CAS Number | 153012-65-8 | [1][6][7] |

| Molecular Formula | C21H28N2O5S | [1] |

| Molecular Weight | 420.52 g/mol | [1] |

| Physical Description | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [1] |

| Storage Conditions | 2-8°C, protected from air and light | [1] |

Bumetanide Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 230-231 °C | [8] |

| pKa | 3.6 | [9] |

| Solubility in Water | 0.1 mg/mL | [9] |

| Solubility in Ethanol | 30.6 mg/mL | [9] |

It is anticipated that the larger, more lipophilic 2-ethylhexyl group in N-Desbutyl-N-(2-ethylhexyl) Bumetanide would lead to a lower aqueous solubility and a higher LogP value compared to Bumetanide.

Synthesis and Formation

N-Desbutyl-N-(2-ethylhexyl) Bumetanide is typically formed as a process-related impurity during the synthesis of Bumetanide, arising from the use of starting materials or intermediates containing the 2-ethylhexylamine moiety instead of n-butylamine. A plausible synthetic route to N-Desbutyl-N-(2-ethylhexyl) Bumetanide would mirror the synthesis of Bumetanide, with the key difference being the amine used in the final alkylation step.

A potential synthetic pathway can be conceptualized as follows:

Caption: Proposed synthesis workflow for N-Desbutyl-N-(2-ethylhexyl) Bumetanide.

The synthesis of the key intermediate, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, involves the reduction of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, for instance, using catalytic hydrogenation with palladium on carbon.[10] The subsequent step would be the alkylation of the amino group with a suitable 2-ethylhexyl halide or a reductive amination with 2-ethylhexanal.

Analytical Characterization

The definitive identification and quantification of N-Desbutyl-N-(2-ethylhexyl) Bumetanide in pharmaceutical samples necessitate robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating N-Desbutyl-N-(2-ethylhexyl) Bumetanide from the active pharmaceutical ingredient (API), Bumetanide, and other related impurities. While a specific validated method for this impurity is not publicly detailed, a general approach can be derived from published methods for Bumetanide and its degradation products.[11][12][13]

A Proposed Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of these compounds.[14][13]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% o-phthalaldehyde or a phosphate buffer) and an organic modifier like acetonitrile or methanol. An isocratic elution is often sufficient. A 50:50 (v/v) mixture of buffer and acetonitrile has been reported for the separation of bumetanide and its impurities.[14][13]

-

Detection: UV detection at approximately 254 nm is suitable for these aromatic compounds.[14][13]

-

Sample Preparation: The sample (e.g., powdered tablets or bulk drug) should be dissolved in a suitable diluent, which is often a mixture of the mobile phase components. Sonication may be required to ensure complete dissolution. The solution should then be filtered through a 0.45 µm filter before injection.

Method Validation: Any developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[14][13] Key validation parameters include:

- Specificity

- Linearity

- Range

- Accuracy

- Precision (repeatability and intermediate precision)

- Limit of Detection (LOD)

- Limit of Quantitation (LOQ)

- Robustness

"Sample_Preparation" [label="Sample Preparation\n(Dissolution and Filtration)"];

"HPLC_System" [label="HPLC System\n(Pump, Injector)"];

"C18_Column" [label="C18 Column\n(Stationary Phase)"];

"Mobile_Phase" [label="Mobile Phase\n(e.g., Buffer/Acetonitrile)"];

"Separation" [label="Separation of Analytes"];

"UV_Detector" [label="UV Detector\n(e.g., 254 nm)"];

"Data_Acquisition" [label="Data Acquisition and Analysis\n(Chromatogram)"];

"Quantification" [label="Quantification of Impurity", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sample_Preparation" -> "HPLC_System";

"Mobile_Phase" -> "HPLC_System";

"HPLC_System" -> "C18_Column";

"C18_Column" -> "Separation";

"Separation" -> "UV_Detector";

"UV_Detector" -> "Data_Acquisition";

"Data_Acquisition" -> "Quantification";

}

Caption: A typical workflow for the HPLC analysis of N-Desbutyl-N-(2-ethylhexyl) Bumetanide.

Mass Spectrometry (MS)

For unequivocal identification, especially in complex matrices or during forced degradation studies, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended. The mass spectrometer provides molecular weight information and fragmentation patterns that serve as a chemical fingerprint for the compound.

While the specific mass spectrum of N-Desbutyl-N-(2-ethylhexyl) Bumetanide is not publicly available, it is expected to show a protonated molecule [M+H]+ at m/z 421.18. The fragmentation pattern would likely involve cleavage of the 2-ethylhexyl side chain and potentially losses of the sulfamoyl and carboxylic acid groups. Several suppliers of the reference standard for Bumetanide EP Impurity D confirm that a comprehensive data package including mass spectrometry data is available upon purchase.[6][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of N-Desbutyl-N-(2-ethylhexyl) Bumetanide. The spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and the presence of the 2-ethylhexyl group. As with mass spectrometry data, NMR spectra are typically provided by suppliers upon purchase of the reference standard.[6][15]

Forced Degradation Studies

To understand the stability of Bumetanide and the potential for the formation of N-Desbutyl-N-(2-ethylhexyl) Bumetanide and other degradation products, forced degradation studies are essential. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The resulting degradation products are then analyzed, typically by a validated stability-indicating HPLC method, to establish degradation pathways and to ensure the analytical method is capable of separating all relevant compounds.

Conclusion

N-Desbutyl-N-(2-ethylhexyl) Bumetanide is a critical impurity of the diuretic Bumetanide that requires careful monitoring and control. This technical guide has outlined its chemical structure, physicochemical properties, and a framework for its synthesis and analytical characterization. While specific experimental data for some properties are proprietary to reference standard suppliers, the information provided herein, based on available scientific literature, offers a solid foundation for researchers and drug development professionals working with this compound. The development and validation of robust analytical methods are key to ensuring the quality and safety of Bumetanide-containing pharmaceutical products.

References

- Kumar, P. S., Krishna Mohan, G. V., & Naga Babu, A. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2215-2221.

- Rao, J. R., Kumar, M., & Yadav, S. S. (2009). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry, 2(3), 266-269.

- Lykke, K., Tode, C., Jensen, H. S., Falsig, J., Schiøtt, B., & Nielsen, S. (2015). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 172(23), 5643-5655.

-

RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. (2019). Asian Journal of Chemistry. Available at: [Link]

-

Kumar, P. S., Mohan, G. V. K., & Babu, A. N. (n.d.). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. SciSpace. Available at: [Link]

-

Rao, J. R., Kumar, M., & Yadav, S. S. (2009). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry, 2(3). Available at: [Link]

-

PubChem. (n.d.). Bumetanide. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Bumetanide - Impurity D. Retrieved from [Link]

-

ResearchGate. (2015, August 7). Structure-activity relationships of bumetanide derivatives: Correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. Retrieved from [Link]

-

Veeprho. (n.d.). Bumetanide Impurities and Related Compound. Retrieved from [Link]

- The Merck Index Online. (n.d.). Bumetanide. Royal Society of Chemistry.

-

ChemWhat. (n.d.). Bumetanide EP Impurity D CAS#: 153012-65-8. Retrieved from [Link]

-

Coompo Research Chemicals. (n.d.). N-Desbutyl-N-(2-ethylhexyl) Bumetanide. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. Retrieved from [Link]

-

Sai Traders. (n.d.). Bumetanide EP impurity D. Retrieved from [Link]

-

Axios Research. (n.d.). Bumetanide EP Impurity D - CAS - 153012-65-8. Retrieved from [Link]

-

genesapiens. (n.d.). N-Desbutyl-N-(2-ethylhexyl) Bumetanide (~90% Purity) 5mg. Retrieved from [Link]

-

rons. (n.d.). N-Desbutyl-N-(2-ethylhexyl) Bumetanide (~90% Purity) 50mg. Retrieved from [Link]

- Google Patents. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.

-

Googleapis. (n.d.). Patent Application Publication. Retrieved from [Link]

-

Drugfuture. (n.d.). 3-((2-ETHYLHEXYL)AMINO)-4-PHENOXY-5-SULFAMOYLBENZOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Desbutyl Bumetanide-d5. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. N-Desbutyl-N-(2-ethylhexyl) Bumetanide | 153012-65-8 - Coompo [coompo.com]

- 2. Bumetanide EP Impurity D | 153012-65-8 [chemicea.com]

- 3. Bumetanide Desbutyl - Acanthus Research [acanthusresearch.com]

- 4. veeprho.com [veeprho.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 5.imimg.com [5.imimg.com]

- 7. Bumetanide EP Impurity D - CAS - 153012-65-8 | Axios Research [axios-research.com]

- 8. Bumetanide | C17H20N2O5S | CID 2471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Bumetanide [drugfuture.com]

- 10. prepchem.com [prepchem.com]

- 11. ajrconline.org [ajrconline.org]

- 12. asianpubs.org [asianpubs.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. synthinkchemicals.com [synthinkchemicals.com]

An In-Depth Technical Guide to the Solubility and Stability of N-Desbutyl-N-(2-ethylhexyl) Bumetanide

Authored by: Your Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the available information and recommended methodologies for characterizing the solubility and stability of N-Desbutyl-N-(2-ethylhexyl) Bumetanide. As a key analogue of the potent loop diuretic Bumetanide, understanding its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This document synthesizes existing data on Bumetanide as a foundational reference and outlines detailed experimental protocols to empower researchers to generate robust solubility and stability profiles for this specific derivative.

Introduction to N-Desbutyl-N-(2-ethylhexyl) Bumetanide

N-Desbutyl-N-(2-ethylhexyl) Bumetanide is a chemical analogue of Bumetanide, a diuretic used to treat edema associated with heart, kidney, or liver disease.[1] In this analogue, the N-butyl group of Bumetanide is replaced with a 2-ethylhexyl group. This structural modification can significantly influence the compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug discovery and development.

As a derivative of Bumetanide, it is categorized as an impurity or a related compound in the synthesis or degradation of the parent drug.[2][3] Its characterization is therefore essential for quality control and safety assessment of Bumetanide formulations.

Chemical Structure:

-

Chemical Name: 3-(Aminosulfonyl)-5-[(2-ethylhexyl)amino]-4-phenoxybenzoic Acid[4]

-

CAS Number: 153012-65-8[4]

-

Molecular Formula: C21H28N2O5S[4]

-

Molecular Weight: 420.52 g/mol [4]

Solubility Profile: A Foundational Overview

Precise solubility data for N-Desbutyl-N-(2-ethylhexyl) Bumetanide is not extensively available in public literature. However, initial supplier information suggests solubility in organic solvents such as Chloroform, Dichloromethane, and DMSO.[4] To establish a comprehensive solubility profile, a systematic approach is required. The solubility of the parent compound, Bumetanide, provides a valuable starting point for experimental design.

Bumetanide Solubility: A Reference Point

Bumetanide exhibits variable solubility depending on the solvent and pH. It is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF), with approximate solubilities of 14 mg/mL, 25 mg/mL, and 33 mg/mL, respectively.[5] It is sparingly soluble in aqueous buffers.[5] For aqueous solutions, dissolving Bumetanide in DMF first and then diluting with a buffer like PBS (pH 7.2) is recommended, achieving a solubility of approximately 0.5 mg/mL in a 1:1 solution.[5] The solubility of Bumetanide is also noted to be greater than 20 mg/mL in basic conditions.[6]

Proposed Experimental Workflow for Solubility Determination

A robust determination of solubility for N-Desbutyl-N-(2-ethylhexyl) Bumetanide should be conducted across a range of pharmaceutically relevant solvents and pH conditions. The following workflow, based on standard industry practices, is recommended.

Caption: Workflow for Forced Degradation Studies.

Key Stability-Indicating Parameters to Monitor

-

Appearance: Visual inspection for color change or precipitation.

-

Purity: Quantification of the parent compound and detection of impurities by a stability-indicating HPLC method.

-

Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.

-

Mass Balance: Ensuring that the decrease in the parent compound concentration is accounted for by the formation of degradation products.

Data Presentation: Stability

The results of the stability studies should be tabulated to provide a clear overview of the compound's behavior under different stress conditions.

Forced Degradation Results:

| Stress Condition | Duration | Temperature (°C) | % Assay of N-Desbutyl-N-(2-ethylhexyl) Bumetanide | % Total Impurities | Major Degradation Products (RRT) |

| 0.1 N HCl | 60 | ||||

| 0.1 N NaOH | 60 | ||||

| 3% H2O2 | Room Temp | ||||

| Heat (Solid) | 80 | ||||

| Heat (Solution) | 80 | ||||

| Photolytic | ICH Q1B |

Long-Term Stability Study (Proposed Conditions):

| Storage Condition | Time Point (Months) | Appearance | % Assay | % Total Impurities |

| 5 ± 3 °C | 0, 3, 6, 9, 12 | |||

| 25 ± 2 °C / 60 ± 5 % RH | 0, 3, 6, 9, 12 | |||

| 40 ± 2 °C / 75 ± 5 % RH | 0, 1, 3, 6 |

Analytical Methodologies

A validated, stability-indicating analytical method is the cornerstone of accurate solubility and stability assessment. For Bumetanide and its impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a well-established technique. [7]

Recommended HPLC Method Parameters (Starting Point)

-

Column: C18, e.g., 250 x 4.6 mm, 5 µm particle size. [7]* Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection, with the wavelength selected based on the UV spectrum of N-Desbutyl-N-(2-ethylhexyl) Bumetanide (Bumetanide is monitored at 254 nm). [7]* Flow Rate: 1.0 mL/min. [7]* Column Temperature: Controlled, e.g., 30-40 °C.

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of N-Desbutyl-N-(2-ethylhexyl) Bumetanide. While direct data for this specific analogue is scarce, the extensive knowledge base for the parent compound, Bumetanide, offers a solid foundation for designing and executing the necessary experimental work. By following the outlined protocols for solubility determination, forced degradation studies, and long-term stability testing, researchers can generate the critical data needed to advance their research and development activities. The resulting solubility and stability profiles will be invaluable for formulation development, quality control, and ensuring the safety and efficacy of any potential therapeutic applications.

References

-

Veeprho. (n.d.). Bumetanide Impurities and Related Compound. Retrieved from [Link]

-

Sentinel Initiative. (2024, September 24). Bumex (bumetanide) & Nitrosamine Impurity. Retrieved from [Link]

-

Nitrosamines Exchange. (2022, February 10). Nitrosamine impurity in Bumetanide tablets. Retrieved from [Link]

- Kumar, P. S., Mohan, G. V. K., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2265-2272.

- Nielsen, H. W., Bechgaard, E., Twile, B., Didriksen, E., & Almtorp, G. T. (2001). Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study. Pharmaceutical Development and Technology, 6(2), 145-149.

-

Coompo Research Chemicals. (n.d.). N-Desbutyl-N-(2-ethylhexyl) Bumetanide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2471, Bumetanide. Retrieved from [Link]

-

Rons. (n.d.). N-Desbutyl-N-(2-ethylhexyl) Bumetanide Methyl Ester 250mg. Retrieved from [Link]

- PubMed. (1997). Stability of bumetanide in 5% dextrose injection. American Journal of Health-System Pharmacy, 54(4), 422-423.

-

American Society of Health-System Pharmacists. (n.d.). Bumetanide. Retrieved from [Link]

- Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2013). Natural deep eutectic solvents as new potential media for green technology. Analytica Chimica Acta, 766, 61-68.

Sources

- 1. veeprho.com [veeprho.com]

- 2. N-Desbutyl-N-(2-ethylhexyl) Bumetanide (~90% Purity) [lgcstandards.com]

- 3. Bumetanide Desbutyl - Acanthus Research [acanthusresearch.com]

- 4. N-Desbutyl-N-(2-ethylhexyl) Bumetanide | 153012-65-8 - Coompo [coompo.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Bumetanide | C17H20N2O5S | CID 2471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Desbutyl-N-(2-ethylhexyl) Bumetanide (Bumetanide Impurity D)

Abstract

This technical guide provides a comprehensive overview of N-Desbutyl-N-(2-ethylhexyl) Bumetanide (CAS No. 153012-65-8), a significant impurity and analogue of the potent loop diuretic, Bumetanide.[1] Intended for researchers, scientists, and professionals in drug development and quality control, this document delves into the physicochemical properties, probable synthetic pathways, and robust analytical methodologies for the identification and quantification of this specific impurity. By synthesizing technical data with practical, field-proven insights, this guide aims to serve as an essential resource for ensuring the quality, safety, and efficacy of Bumetanide formulations.

Introduction: The Significance of Bumetanide Impurity D

Bumetanide, a sulfonamide-derived loop diuretic, is widely used in the treatment of edema associated with congestive heart failure, as well as liver and renal disease.[2] Its therapeutic efficacy is critically dependent on the purity of the active pharmaceutical ingredient (API). Like all pharmaceutical products, the manufacturing process and storage of Bumetanide can lead to the formation of related substances and degradation products.[3]

N-Desbutyl-N-(2-ethylhexyl) Bumetanide, designated as Bumetanide Impurity D in the European Pharmacopoeia (EP), is a structurally similar analogue of Bumetanide.[4][5] Its presence in the final drug product must be meticulously controlled and quantified to adhere to stringent regulatory guidelines set by authorities like the FDA and EMA.[3][6] This impurity is characterized by the substitution of the N-butyl group in Bumetanide with a 2-ethylhexyl group. This structural modification can potentially alter the molecule's pharmacological and toxicological profile, making its detection and control a critical aspect of quality assurance in pharmaceutical manufacturing.[7]

This guide provides the necessary technical foundation for understanding and managing this specific impurity, from its fundamental properties to detailed analytical protocols.

Physicochemical Properties & Characterization

A thorough understanding of the physicochemical properties of N-Desbutyl-N-(2-ethylhexyl) Bumetanide is fundamental for the development of appropriate analytical methods and for predicting its behavior in various matrices.

Chemical Identity

| Property | Value | Source(s) |

| Systematic Name | 3-(Aminosulfonyl)-5-[(2-ethylhexyl)amino]-4-phenoxybenzoic acid | [7] |

| Synonyms | N-Desbutyl-N-(2-ethylhexyl) Bumetanide, Bumetanide EP Impurity D, PF 2825 | [4][8] |

| CAS Number | 153012-65-8 | [1][4][5] |

| Molecular Formula | C₂₁H₂₈N₂O₅S | [1][5][8] |

| Molecular Weight | 420.52 g/mol | [1][5] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Off-White to Pale Beige Solid/Powder | [1][9] |

| Melting Point | >152°C (decomposes) | [9] |

| Boiling Point | ~597.7°C (Predicted) | [9] |

| Density | ~1.248 g/cm³ (Predicted) | [9] |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in Chloroform, Dichloromethane. | [1][9] |

| Storage | 2-8°C, protected from air and light. | [1][4] |

Structural Elucidation & Supplier Data

Commercial suppliers of this reference standard typically provide a comprehensive Certificate of Analysis (CoA) which includes key analytical data for structural confirmation.[5] This data package is crucial for a self-validating system in any research or quality control setting. The expected data includes:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment, including the characteristic signals of the 2-ethylhexyl group.

-

Mass Spectrometry (MS): To verify the molecular weight (420.52) and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Infrared Spectroscopy (IR): To identify functional groups such as sulfonyl, carboxyl, and amine groups.

Potential Synthesis Pathway

While specific synthesis routes for N-Desbutyl-N-(2-ethylhexyl) Bumetanide are not extensively published, a plausible pathway can be inferred from the known synthesis of Bumetanide and related analogues. The most likely origin is as a process-related impurity, arising from the use of 2-ethylhexylamine instead of n-butylamine during the final stages of Bumetanide synthesis.

A probable synthetic route involves the reaction of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with 2-ethylhexylamine. This reaction is analogous to the final step in some Bumetanide syntheses where the butylamino side chain is introduced.[10]

Caption: Proposed synthesis of N-Desbutyl-N-(2-ethylhexyl) Bumetanide.

The causality for this pathway being a source of impurity is straightforward: if 2-ethylhexylamine is present as a contaminant in the n-butylamine starting material, or if there is a process deviation, the formation of this impurity is highly probable.

Analytical Methodology: A Self-Validating System

The cornerstone of controlling any pharmaceutical impurity is a robust, validated analytical method. For N-Desbutyl-N-(2-ethylhexyl) Bumetanide, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice, offering the required specificity, sensitivity, and precision.[11][12]

Rationale for Method Selection

The choice of RP-HPLC is dictated by the physicochemical nature of the analyte. The molecule possesses both hydrophobic (phenoxy, ethylhexyl groups) and hydrophilic (carboxylic acid, sulfonamide groups) moieties, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. A UV detector is appropriate as the aromatic rings in the molecule provide strong chromophores.[11][12]

Detailed Experimental Protocol: RP-HPLC Method

This protocol is a validated starting point, adaptable for routine quality control and stability studies. It is designed as a self-validating system by incorporating system suitability tests.

Objective: To separate and quantify N-Desbutyl-N-(2-ethylhexyl) Bumetanide from the Bumetanide API and other potential impurities.

1. Instrumentation & Materials:

-

HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

-

Data acquisition and processing software (e.g., Empower, Chromeleon).

-

Analytical balance.

-

Volumetric flasks, pipettes, and autosampler vials.

-

Reference Standards: Bumetanide, N-Desbutyl-N-(2-ethylhexyl) Bumetanide (Bumetanide Impurity D).

-

Reagents: Acetonitrile (HPLC grade), Orthophosphoric acid (ACS grade), Water (HPLC grade).

2. Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | Discovery C18 (250 x 4.6 mm, 5 µm) or equivalent | Provides excellent resolution for structurally similar compounds.[11][12] |

| Mobile Phase A | 0.1% Orthophosphoric acid in Water | Acidified mobile phase suppresses ionization of the carboxylic acid group, leading to better peak shape and retention. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting analytes from the C18 column. |

| Gradient | Isocratic: 50:50 (v/v) A:B | A simple isocratic method is often sufficient for known impurity analysis and ensures robustness.[11] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.[11] |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | Wavelength where both Bumetanide and the impurity exhibit significant absorbance.[11] |

| Injection Vol. | 10 µL | |

| Run Time | ~15 minutes | Sufficient to elute the API and known impurities. |

3. Preparation of Solutions:

-

Diluent: Mobile Phase (50:50 Acetonitrile:Water with 0.1% OPA).

-

Standard Stock Solution (Impurity D): Accurately weigh ~5 mg of N-Desbutyl-N-(2-ethylhexyl) Bumetanide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

Standard Solution: Further dilute the Standard Stock Solution to a final concentration relevant to the specification limit (e.g., 0.15% of the API working concentration).

-

Sample Solution (API): Accurately weigh ~50 mg of Bumetanide API into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

4. System Suitability Test (SST) - The Self-Validating Component: Before sample analysis, inject a solution containing both Bumetanide and Impurity D.

-

Tailing Factor (T): For the Bumetanide peak, T must be ≤ 2.0.

-

Theoretical Plates (N): For the Bumetanide peak, N must be ≥ 2000.

-

Resolution (R): The resolution between the Bumetanide peak and the Impurity D peak must be ≥ 2.0.

-

Reproducibility: %RSD of peak areas from six replicate injections of the standard solution should be ≤ 5.0%. Causality: Failure to meet SST criteria indicates a problem with the column, mobile phase, or instrument, invalidating any subsequent results. This check ensures the system is performing correctly before committing to sample analysis.

5. Analysis & Calculation: Inject the blank (diluent), standard solution, and sample solution. Calculate the percentage of Impurity D in the API sample using the following formula:

% Impurity = (Area_Imp_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100

Caption: Workflow for the HPLC analysis of Bumetanide Impurity D.

Conclusion and Future Perspectives

N-Desbutyl-N-(2-ethylhexyl) Bumetanide (Bumetanide Impurity D) is a critical quality attribute in the manufacturing of Bumetanide. This guide has provided a detailed framework for understanding its properties and implementing a robust, self-validating analytical control strategy using RP-HPLC. The causality-driven explanations behind methodological choices are intended to empower scientists to not only execute these protocols but also to troubleshoot and adapt them as necessary. As regulatory expectations for impurity control continue to evolve, particularly with respect to potentially genotoxic impurities, a thorough characterization and control of all related substances, including Impurity D, will remain a cornerstone of pharmaceutical quality assurance.[13]

References

-

Coompo Research Chemicals. N-Desbutyl-N-(2-ethylhexyl) Bumetanide | 153012-65-8. [Link]

-

Chembase.cn. CAS 153012-65-8: 3-(Aminosulfonyl)-5-[(2-ethylhexyl)amino]-4-phenoxybenzoic acid. [Link]

-

Pharmaffiliates. CAS No : 153012-65-8 | Product Name : Bumetanide - Impurity D. [Link]

-

de la Torre, R., et al. Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

-

KM Pharma Solution Private Limited. MSDS - Bumetanide EP Impurity D. [Link]

-

Kumar, P.S., Mohan, G.V.K., & Babu, A.N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2267-2273. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2471, Bumetanide. [Link]

-

Veeprho. Bumetanide Impurities and Related Compound. [Link]

-

Pharmaffiliates. Bumetanide-impurities. [Link]

-

precisionFDA. BUMETANIDE. [Link]

- Google Patents. CN106748906B - A kind of synthetic method of bumetanide.

-

Sentinel Initiative. Bumex (bumetanide) & Nitrosamine Impurity. [Link]

-

SciSpace. RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. [Link]

-

National Center for Biotechnology Information. PubChem Substance Record for SID 134997168, Bumetanide [USAN:USP:INN:BAN:JAN]. [Link]

Sources

- 1. N-Desbutyl-N-(2-ethylhexyl) Bumetanide | 153012-65-8 - Coompo [coompo.com]

- 2. Bumetanide | C17H20N2O5S | CID 2471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. CAS 153012-65-8: 3-(Aminosulfonyl)-5-[(2-ethylhexyl)amino]… [cymitquimica.com]

- 8. N-Desbutyl-N-(2-ethylhexyl) Bumetanide (~90% Purity), TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 9. PF 2825 | 153012-65-8 [chemicalbook.com]

- 10. CN106748906B - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Bumex (bumetanide) | Sentinel Initiative [sentinelinitiative.org]

An In-depth Technical Guide to N-Desbutyl-N-(2-ethylhexyl) Bumetanide (Bumetanide EP Impurity D)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desbutyl-N-(2-ethylhexyl) Bumetanide, recognized by the European Pharmacopoeia as Bumetanide EP Impurity D, is a significant related substance of the potent loop diuretic, Bumetanide.[1] As a process-related impurity or degradation product, its presence in the final drug substance is strictly monitored to ensure the safety and efficacy of Bumetanide formulations.[2] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, analytical characterization methods, and a discussion of its potential biological activity based on established structure-activity relationships of bumetanide analogs.

Core Molecular Attributes

A thorough understanding of the fundamental molecular properties of N-Desbutyl-N-(2-ethylhexyl) Bumetanide is essential for its identification, quantification, and for predicting its physicochemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₈N₂O₅S | [3][4] |

| Molecular Weight | 420.52 g/mol | [3] |

| IUPAC Name | 3-((2-ethylhexyl)amino)-4-phenoxy-5-sulfamoylbenzoic acid | |

| CAS Number | 153012-65-8 | [3][4] |

| Synonyms | Bumetanide EP Impurity D, N-Desbutyl-N-(2-ethylhexyl) Bumetanide | [1][3] |

Synthesis and Formation

While specific literature detailing the deliberate synthesis of N-Desbutyl-N-(2-ethylhexyl) Bumetanide is scarce due to its nature as an impurity, a plausible synthetic route can be postulated based on the known synthesis of Bumetanide and general principles of organic chemistry.[5][6] The most likely pathway involves the N-alkylation of a key bumetanide precursor, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.

This impurity could potentially form during the synthesis of Bumetanide if 2-ethylhexyl containing reagents are present as contaminants.

Plausible Synthetic Pathway:

The synthesis would likely proceed via the reaction of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with a 2-ethylhexyl halide (e.g., 2-ethylhexyl bromide) in the presence of a suitable base to facilitate the nucleophilic substitution.

Sources

- 1. scispace.com [scispace.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Bumetanide EP Impurity D | 153012-65-8 [chemicea.com]

- 5. CN106748906B - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]

- 6. Bumetanide--the way to its chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of N-Desbutyl-N-(2-ethylhexyl) Bumetanide, a Novel Bumetanide Analogue

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: Strategic Framework and Rationale

Bumetanide is a well-established loop diuretic that functions by inhibiting the Na-K-2Cl (NKCC) cotransporters.[1][2][3][4] Its diuretic effect is primarily due to the blockade of the NKCC2 isoform located in the thick ascending limb of the loop of Henle.[1][3] In recent years, significant scientific interest has shifted towards the therapeutic potential of bumetanide and its derivatives in treating neurological and psychiatric conditions. This interest stems from their ability to inhibit the NKCC1 isoform, which is broadly expressed in the central nervous system (CNS) and is a key regulator of neuronal chloride ion homeostasis.[5][6] However, the application of bumetanide for CNS disorders is hampered by its limited ability to cross the blood-brain barrier and its potent diuretic side effects.[5][7]

This challenge has driven the exploration of novel bumetanide analogues designed to possess improved physicochemical properties, aiming for enhanced CNS bioavailability and greater isoform selectivity. N-Desbutyl-N-(2-ethylhexyl) Bumetanide is one such novel analogue, where the N-butyl side chain of the parent molecule has been substituted with a 2-ethylhexyl group. This structural modification is intended to increase the molecule's lipophilicity, which could significantly alter its pharmacokinetic profile, including membrane permeability and target protein interactions.

This document serves as a comprehensive technical guide for the in vitro characterization of N-Desbutyl-N-(2-ethylhexyl) Bumetanide. The experimental framework is structured as a self-validating cascade, where each stage of investigation logically follows from the previous one. The progression moves from basic physicochemical profiling to sophisticated cellular assays, with the ultimate goal of thoroughly assessing the compound's potency, selectivity, and drug-like characteristics to robustly evaluate its therapeutic promise.

Foundational Physicochemical Characterization

A precise understanding of the compound's fundamental properties is a prerequisite for the design and interpretation of all subsequent biological assays.

Solubility Assessment

Determining the solubility of N-Desbutyl-N-(2-ethylhexyl) Bumetanide in both aqueous and organic media is crucial for ensuring its stability in solution during experiments and for guiding future formulation strategies.

Protocol: Kinetic Solubility Assay

-

Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO using a 96-well plate format.

-

Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well and ensure thorough mixing.

-

Equilibration: Incubate the plate at ambient temperature for 2 hours to allow any precipitation to occur.

-

Quantification: Measure the turbidity in each well using a nephelometer or a plate reader at a wavelength of 620 nm. The highest concentration that remains clear is defined as the kinetic solubility limit.

-

Analysis: Plot turbidity as a function of compound concentration to precisely determine the solubility threshold.

Chemical Stability

Evaluating the compound's stability in solution under experimental conditions is essential to confirm the integrity of the test material throughout the duration of the assays.

Protocol: Stability in Assay Buffer

-

Sample Preparation: Prepare solutions of the compound at a standard test concentration (e.g., 10 µM) in the designated assay buffer.

-

Incubation Conditions: Incubate the solutions at both room temperature and 37°C.

-

Time-Course Sampling: Collect aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Analysis: Use High-Performance Liquid Chromatography (HPLC) with UV detection to measure the concentration of the parent compound in each aliquot.

-

Interpretation: A degradation of less than 5% over the course of a typical experiment is generally considered acceptable.

Key Molecular Descriptors

The determination of key molecular properties, through both computational and experimental methods, is invaluable for predicting the compound's behavior.

| Parameter | Methodology | Significance and Rationale |

| Molecular Weight | Calculation | 420.52 g/mol .[8] This is fundamental for all concentration and molarity calculations. |

| pKa | In silico prediction or experimental titration | Predicts the molecule's ionization state at physiological pH, which critically influences its solubility, permeability, and target affinity. |

| LogP/LogD | Experimental (e.g., shake-flask) or chromatographic methods | This value quantifies lipophilicity, which is a primary determinant of membrane permeability, plasma protein binding, and the potential for CNS penetration. The 2-ethylhexyl moiety is expected to confer a higher LogP compared to bumetanide. |

Primary Target Engagement and Potency Determination

The central objective of this research is to ascertain the inhibitory efficacy of N-Desbutyl-N-(2-ethylhexyl) Bumetanide against its presumed targets, the NKCC1 and NKCC2 cotransporters.

Cellular Models: Engineered Cell Lines

The use of engineered cell lines that stably overexpress the target transporters offers a controlled and robust system for the initial assessment of potency and selectivity.

Recommended Cell Lines:

-

HEK293-hNKCC1: Human Embryonic Kidney 293 cells stably expressing human NKCC1.

-

HEK293-hNKCC2: Human Embryonic Kidney 293 cells stably expressing human NKCC2.

-

Mock-transfected HEK293: To serve as a negative control, accounting for any baseline endogenous transporter activity.

Primary Functional Assay: Ion Influx Measurement

A chloride (Cl⁻) influx assay that utilizes a fluorescent indicator provides a direct, high-throughput method for quantifying the functional inhibition of NKCC transporters.[9][10]

Workflow: NKCC-Mediated Chloride Influx Assay

Caption: Workflow for assessing membrane permeability and active efflux.

Interpretation:

-

High Pₐₚₚ (A→B): Suggests good passive membrane permeability.

-

Efflux Ratio (ER) > 2: This indicates that the compound is likely a substrate for apically located efflux transporters (e.g., P-glycoprotein, BCRP), which could pose a challenge for both oral absorption and brain penetration.

Plasma Protein Binding

Bumetanide exhibits high binding to plasma proteins (94-96%). [2][11]It is the unbound fraction of a drug that is pharmacologically active. The increased lipophilicity of N-Desbutyl-N-(2-ethylhexyl) Bumetanide may lead to even greater binding to plasma proteins.

Protocol: Equilibrium Dialysis

-

Apparatus: Utilize a rapid equilibrium dialysis (RED) device.

-

Procedure: Introduce the compound into plasma in one chamber and buffer in the adjacent chamber, which are separated by a semi-permeable membrane.

-

Incubation: Allow the system to incubate until equilibrium is achieved.

-

Analysis: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

-

Calculation: Determine the fraction of the compound that remains unbound (fᵤ).

Summary and Path Forward

This technical guide has detailed a systematic, multi-stage approach for the comprehensive in vitro characterization of N-Desbutyl-N-(2-ethylhexyl) Bumetanide. The data generated from these studies will yield a detailed profile of the compound's potency, selectivity, and drug-like properties. An ideal candidate emerging from this screening cascade will demonstrate high potency for NKCC1, significant selectivity over NKCC2 and KCC2, favorable metabolic stability, high membrane permeability, and low susceptibility to active efflux. Such a profile would provide a compelling rationale for advancing the compound into in vivo studies to assess its pharmacokinetics and efficacy.

References

-

Schwartz, M. A. (1981). Metabolism of bumetanide. Journal of Clinical Pharmacology, 21(11-12 Pt 2), 555–565. [Link]

-

Auer, T., Schreppel, P., Erker, T., & Schwarzer, C. (2020). Functional characterization of novel bumetanide derivatives for epilepsy treatment. Neuropharmacology, 162, 107754. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Bumetanide? Patsnap. [Link]

-

Puskarjov, M., Ahmad, F. U., Kaila, K., & Blaesse, P. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. PubMed Central. [Link]

-

Löscher, W., & Kaila, K. (2016). In vitro bidirectional permeability studies identify pharmacokinetic limitations of NKCC1 inhibitor bumetanide. Epilepsy Research, 120, 32-37. [Link]

-

Schwartz, M. A. (1981). Metabolism of bumetanide. OSTI.GOV. [Link]

-

U.S. Food and Drug Administration. (2009). BUMEX Brand of bumetanide TABLETS. FDA. [Link]

-

Wikipedia. (n.d.). Bumetanide. Wikipedia. [Link]

-

Merlo, S., et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry. [Link]

-

Savardi, A., et al. (2020). Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders. Cell Reports, 32(2), 107883. [Link]

-

Savardi, A., et al. (2023). Preclinical Development of the Na-K-2Cl Co-transporter-1 (NKCC1) Inhibitor ARN23746 for the Treatment of Neurodevelopmental Disorders. ACS Pharmacology & Translational Science, 6(2), 238-249. [Link]

-

Jayyosi, Z., et al. (1974). Study of the sites and mechanisms of action of bumetanide in man. PubMed. [Link]

-

Real Life Pharmacology. (2021). Bumetanide Pharmacology. Real Life Pharmacology. [Link]

-

Unmul, D., & An, J. (2023). Bumetanide. StatPearls - NCBI Bookshelf. [Link]

-

Real Life Pharmacology. (2024). Bumetanide Pharmacology. YouTube. [Link]

-

Coompo Research Chemicals. (n.d.). N-Desbutyl-N-(2-ethylhexyl) Bumetanide. Coompo. [Link]

-

GoodRx. (2024). Bumetanide (Bumex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. GoodRx. [Link]

Sources

- 1. What is the mechanism of Bumetanide? [synapse.patsnap.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. droracle.ai [droracle.ai]

- 4. Bumetanide (Bumex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. Functional characterization of novel bumetanide derivatives for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bumetanide - Wikipedia [en.wikipedia.org]

- 7. In vitro bidirectional permeability studies identify pharmacokinetic limitations of NKCC1 inhibitor bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Desbutyl-N-(2-ethylhexyl) Bumetanide | 153012-65-8 - Coompo [coompo.com]

- 9. Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Metabolism of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of N-Desbutyl-N-(2-ethylhexyl) Bumetanide: A Technical Guide

Foreword

In the landscape of drug discovery and development, the early identification of potential toxicological liabilities is paramount. This proactive approach not only de-risks development pipelines but also aligns with the ethical principles of minimizing animal testing. This technical guide provides a comprehensive framework for the preliminary toxicity screening of N-Desbutyl-N-(2-ethylhexyl) Bumetanide, an analogue of the potent loop diuretic, Bumetanide.[1] As a potential metabolite or a structurally related new chemical entity, understanding its intrinsic toxicological profile is a critical first step. This document is intended for researchers, scientists, and drug development professionals, offering a tiered, scientifically-grounded strategy that integrates in silico predictive modeling with robust in vitro assays for cytotoxicity and genotoxicity. The methodologies detailed herein are designed to be self-validating, providing a clear rationale for experimental choices and adherence to international guidelines.

Introduction: The Rationale for a Tiered Toxicity Evaluation

N-Desbutyl-N-(2-ethylhexyl) Bumetanide is a structural analogue of Bumetanide, a diuretic whose metabolism is known to involve oxidation of its N-butyl side chain.[2][3] The N-desbutyl derivative is a known minor metabolite of Bumetanide.[4] Consequently, a comprehensive safety assessment of novel analogues or metabolites is a regulatory and scientific necessity.[5] A tiered approach to toxicity screening is a strategic and efficient methodology. It begins with computational predictions to flag potential hazards, followed by progressively more complex biological assays to confirm and quantify these risks. This strategy conserves resources and aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.

Our screening cascade will follow a logical progression designed to build a foundational toxicological profile for N-Desbutyl-N-(2-ethylhexyl) Bumetanide:

-

In Silico Assessment: Utilizes computational models to predict potential toxicities based on the chemical structure. This provides an early, cost-effective hazard identification step.

-

In Vitro Cytotoxicity Evaluation: Employs cell-based assays to determine the concentrations at which the compound elicits cell death. This establishes a baseline for potency and informs dose selection for subsequent assays.

-

In Vitro Genotoxicity Screening: Assesses the potential of the compound to induce genetic mutations, a critical indicator of potential carcinogenicity.

The following diagram illustrates the proposed integrated screening workflow:

Caption: A tiered workflow for the preliminary toxicity screening of N-Desbutyl-N-(2-ethylhexyl) Bumetanide.

Tier 1: In Silico Toxicological Prediction

Rationale and Approach

Before embarking on resource-intensive wet-lab experiments, in silico toxicology provides a valuable preliminary risk assessment.[6][7] These computational methods leverage vast databases of existing toxicological data to predict the potential of a new chemical entity to cause adverse effects based on its structure.[8] Machine learning-based tools, such as MolToxPred, utilize a stacked model approach to predict a range of toxicities and can help identify structural alerts—substructures that are associated with toxicity.[6][9][10]

For N-Desbutyl-N-(2-ethylhexyl) Bumetanide, we will use a Quantitative Structure-Activity Relationship (QSAR) model to predict potential for mutagenicity, carcinogenicity, and hepatotoxicity. The "molecular similarity principle" is the foundation of this approach, suggesting that molecules with similar structures are likely to exhibit similar biological activities.[6]

Hypothetical In Silico Prediction Summary

The following table represents a hypothetical output from an in silico analysis of N-Desbutyl-N-(2-ethylhexyl) Bumetanide.

| Toxicity Endpoint | Prediction | Confidence Score | Structural Alerts Identified |

| Mutagenicity (Ames) | Negative | 0.85 | Aromatic amine |

| Carcinogenicity | Equivocal | 0.60 | Sulfonamide group |

| Hepatotoxicity | Low Probability | 0.75 | Phenoxy group |

| Skin Sensitization | Low Probability | 0.80 | N/A |

This data is for illustrative purposes only and does not represent actual computational results.

The identification of an aromatic amine as a structural alert, even with a negative overall prediction for mutagenicity, warrants careful experimental follow-up, as this chemical class is associated with genotoxic potential.

Tier 2: In Vitro Cytotoxicity Assessment

Rationale for Method Selection

Determining the concentration at which a compound causes cell death is a fundamental aspect of toxicological assessment.[11][12] We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[11] This assay is robust, high-throughput, and provides a quantitative measure of cytotoxicity (the IC50 value), which is the concentration of the compound that inhibits cell viability by 50%. This data is crucial for selecting appropriate, non-cytotoxic concentrations for the subsequent Ames test. The OECD provides guidance on using cytotoxicity tests to inform starting doses for in vivo studies, highlighting the regulatory acceptance of this approach.[13][14]

Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies and OECD guidelines.[13][15]

Objective: To determine the IC50 value of N-Desbutyl-N-(2-ethylhexyl) Bumetanide in a relevant mammalian cell line (e.g., Balb/c 3T3 mouse fibroblast cells).[14]

Materials:

-

N-Desbutyl-N-(2-ethylhexyl) Bumetanide

-

Balb/c 3T3 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed Balb/c 3T3 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Preparation and Dosing: Prepare a stock solution of N-Desbutyl-N-(2-ethylhexyl) Bumetanide in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). The final DMSO concentration in all wells should not exceed 0.5%.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Hypothetical Cytotoxicity Data

| Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |

| Vehicle Control | 1.25 | 100% |

| 0.1 | 1.23 | 98.4% |

| 1 | 1.20 | 96.0% |

| 10 | 1.12 | 89.6% |

| 100 | 0.65 | 52.0% |

| 1000 | 0.10 | 8.0% |

| Calculated IC50 | ~110 µM |

This data is for illustrative purposes only and does not represent actual experimental results.

Based on this hypothetical data, concentrations for the Ames test should be selected well below 110 µM to avoid cytotoxicity that could confound the interpretation of mutagenicity results.

Tier 3: In Vitro Genotoxicity Assessment

Rationale for Method Selection

Genotoxicity testing is a critical component of safety assessment, as DNA damage can lead to carcinogenesis.[5] The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and regulatory-accepted method for identifying substances that can cause gene mutations.[16][17] The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[17] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.[18]

To account for the metabolic activation of potential mutagens, the assay is conducted both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver.[19]

Experimental Protocol: Ames Test (Plate Incorporation Method)

This protocol is based on OECD Test Guideline 471 and standard practices.[18][20]

Objective: To evaluate the mutagenic potential of N-Desbutyl-N-(2-ethylhexyl) Bumetanide using Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation.

Materials:

-

N-Desbutyl-N-(2-ethylhexyl) Bumetanide

-

S. typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions)

-

S9 fraction from Aroclor 1254-induced rat liver

-

Vogel-Bonner medium E (50x)

-

Minimal glucose agar plates

-

Top agar (containing a trace amount of histidine and biotin)

-

Positive controls (e.g., Sodium Azide for TA100 without S9, 2-Nitrofluorene for TA98 without S9, 2-Aminoanthracene for both strains with S9)

-

Negative control (DMSO)

Procedure:

-

Strain Preparation: Grow overnight cultures of the S. typhimurium strains in nutrient broth at 37°C with shaking.

-

Dose Selection: Based on the cytotoxicity results, select at least five non-toxic concentrations of the test compound (e.g., up to 100 µM).

-

Assay Procedure:

-

For each concentration and control, in triplicate:

-

To a sterile tube, add 2 mL of molten top agar kept at 45°C.

-

Add 100 µL of the bacterial culture.

-

Add 100 µL of the test compound dilution, positive control, or negative control.

-

For assays with metabolic activation, add 500 µL of S9 mix. For assays without, add 500 µL of phosphate buffer.

-

-

Plating and Incubation: Vortex the tubes briefly and pour the contents onto minimal glucose agar plates.[18] Allow the top agar to solidify. Incubate the plates in the dark at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive result is defined as a dose-related increase in the number of revertant colonies, with at least one concentration showing a doubling of the mean revertant count over the negative control.

Caption: A simplified workflow of the Ames test plate incorporation method.

Hypothetical Ames Test Data

Strain: TA100

| Concentration (µM) | Mean Revertants ± SD (-S9) | Fold Increase (-S9) | Mean Revertants ± SD (+S9) | Fold Increase (+S9) |

| Vehicle Control | 110 ± 12 | 1.0 | 125 ± 15 | 1.0 |

| 1 | 115 ± 10 | 1.0 | 130 ± 11 | 1.0 |

| 10 | 120 ± 14 | 1.1 | 135 ± 16 | 1.1 |

| 50 | 128 ± 11 | 1.2 | 140 ± 13 | 1.1 |

| 100 | 135 ± 15 | 1.2 | 145 ± 18 | 1.2 |

| Positive Control | 950 ± 65 | 8.6 | 1100 ± 80 | 8.8 |

This data is for illustrative purposes only and does not represent actual experimental results.

In this hypothetical scenario, N-Desbutyl-N-(2-ethylhexyl) Bumetanide would be considered non-mutagenic in the Ames test under these conditions, as it did not induce a dose-dependent increase in revertant colonies, nor did it meet the threshold for a positive result (a doubling of revertants over the control).

Conclusion and Next Steps